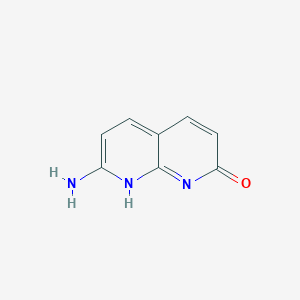
7-amino-8H-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “7-amino-8H-1,8-naphthyridin-2-one” is known as ocimene, a naturally occurring chemical compound found in a variety of plants and fruits. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Ocimene is known for its pleasant, sweet, and floral aroma, making it a common ingredient in perfumes and fragrances. It also plays a role in the plant’s defense mechanism against pests and pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ocimene can be synthesized through various methods, including the isomerization of myrcene. The process involves the use of catalysts such as aluminum chloride or sulfuric acid under controlled temperature conditions to convert myrcene into ocimene.
Industrial Production Methods: Industrially, ocimene is often extracted from natural sources such as essential oils of plants like basil, mint, and parsley. The extraction process typically involves steam distillation, where the plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding ocimene along with other essential oils.
Types of Reactions:
Oxidation: Ocimene can undergo oxidation reactions to form various oxygenated derivatives such as ocimenol and ocimenone.
Hydrogenation: This reaction involves the addition of hydrogen to ocimene, converting it into dihydroocimene.
Isomerization: Ocimene can isomerize to form different structural isomers, including alpha-ocimene and beta-ocimene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.
Isomerization: Acidic catalysts like sulfuric acid or aluminum chloride are used.
Major Products Formed:
Oxidation: Ocimenol, ocimenone
Hydrogenation: Dihydroocimene
Isomerization: Alpha-ocimene, beta-ocimene
Scientific Research Applications
Ocimene has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of terpenes and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its interactions with pests and pathogens.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.
Mechanism of Action
Ocimene exerts its effects primarily through its interaction with biological membranes and enzymes. It is believed to disrupt the cell membranes of microorganisms, leading to their death. Additionally, ocimene may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
- Myrcene
- Limonene
- Pinene
Ocimene’s unique properties and versatility make it a valuable compound in various fields, from scientific research to industrial applications.
Properties
IUPAC Name |
7-amino-8H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQTGOJGZXAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














